REACTION_CXSMILES
|
NC1C=C(OC)C(F)=CC=1C(C1C=CC=CC=1Cl)=O.NC1C(C)=NN(CC=C)C=1Cl.[Cl:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:38]1[C:44]2[CH:45]=[C:46]([F:51])[C:47]([O:49][CH3:50])=[CH:48][C:43]=2[N:42]=[C:41]2[N:52](CC=C)[NH:53][C:54]([CH3:55])=[C:40]2[N:39]=1.[H-].C([Al+]CC(C)C)C(C)C>>[Cl:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:38]1[C:44]2[CH:45]=[C:46]([F:51])[C:47]([O:49][CH3:50])=[CH:48][C:43]=2[N:42]=[C:41]2[NH:52][NH:53][C:54]([CH3:55])=[C:40]2[N:39]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.0014 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)OC)F)C(=O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NN(C1Cl)CC=C)C
|
Name
|
5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-1-(2-propenyl)-pyrazolo[3 ,4-b][1,4]benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=NC=2C(=NC3=C1C=C(C(=C3)OC)F)N(NC2C)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=NC=2C(=NC3=C1C=C(C(=C3)OC)F)NNC2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |